Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a thiazole ring and an oxadiazole ring, which imparts a range of biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . This reaction is followed by cyclization and further functionalization to introduce the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cell wall synthesis.
Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: Ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combined thiazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity. Unlike other thiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and antifungal activities, making it a versatile candidate for various applications .
Properties
Molecular Formula |
C9H9N3O3S |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-5(2)10-4-16-6/h4H,3H2,1-2H3 |
InChI Key |
ROWNAEOTYLRQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(N=CS2)C |
Origin of Product |
United States |
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